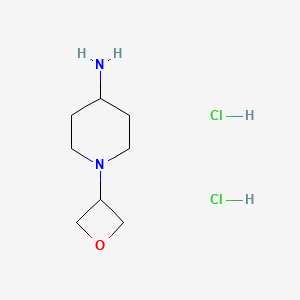

1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c9-7-1-3-10(4-2-7)8-5-11-6-8;;/h7-8H,1-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDQQELWWDIHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2COC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363405-09-7 | |

| Record name | 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sourcing and Application of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a uniquely valuable motif. This four-membered cyclic ether, while seemingly simple, imparts a profound influence on the characteristics of a parent molecule. Its incorporation is a strategic decision to enhance drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating basicity and conformational rigidity.[1][2][3] The oxetane moiety can act as a bioisosteric replacement for more common functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved pharmacological profiles.[1][2]

This guide focuses on a specific and highly relevant building block incorporating this strategic moiety: 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride . This compound is of significant interest to researchers and drug development professionals as it combines the benefits of the oxetane ring with the versatile piperidine scaffold, a common feature in many approved drugs.[4] The primary amine offers a ready point for further chemical elaboration, making it an ideal starting material for the synthesis of diverse compound libraries targeting a wide array of biological targets.

This document serves as an in-depth technical resource, providing a comprehensive overview of the sourcing, cost, and critical technical data for this compound, empowering researchers to effectively integrate this valuable building block into their drug discovery programs.

Procurement Landscape: Suppliers and Cost Analysis

The accessibility of key building blocks is a critical logistical consideration in any research and development program. This compound is available from a number of reputable chemical suppliers, though it is primarily offered for research and development purposes. The cost is reflective of a specialty chemical, with pricing highly dependent on the quantity procured. Below is a comparative analysis of major suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Estimated Price (USD) |

| Apollo Scientific | 1363405-09-7 | Not specified | 100mg, 250mg, 1g, 5g, 10g | ~ |

| Aladdin | Not specified | Not specified | 100mg, 250mg, 500mg, 1g, 5g | ~ |

| BLDpharm | 1363405-09-7 | Not specified | Inquire for details | Inquire for details[6] |

| Shanghai Rlavie Technology Co ltd | 1363405-09-7 | ≥98% | 0.001kg to 100kg/month | Inquire for details[7] |

| Sigma-Aldrich (via Synthonix) | 1228948-07-9 (free base) | 97% | 250mg, 500mg, 1g | ~ |

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability. The CAS number for the free base, N-(Oxetan-3-yl)piperidin-4-amine, is 1228948-07-9.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and the interpretation of downstream biological data.

| Property | Value | Source |

| Chemical Formula | C₈H₁₈Cl₂N₂O | - |

| Molecular Weight | 229.15 g/mol | - |

| CAS Number | 1363405-09-7 | [5][6][7] |

| Appearance | Solid (predicted) | [8] |

| Predicted XlogP | -0.4 | [3] |

| SMILES | C1CN(CCC1N)C2COC2.Cl.Cl | - |

| InChI | InChI=1S/C8H16N2O.2ClH/c9-7-1-3-10(4-2-7)8-5-11-6-8;;/h7-8H,1-6,9H2;2*1H | - |

The dihydrochloride salt form of this compound significantly enhances its aqueous solubility compared to the free base, which is a crucial attribute for handling and for certain reaction conditions.

The Role of the Oxetane Ring in Optimizing Pharmacokinetics

The strategic incorporation of an oxetane ring, as seen in 1-(Oxetan-3-yl)piperidin-4-amine, can profoundly and favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Aqueous Solubility: The replacement of a non-polar group like a gem-dimethyl moiety with a polar oxetane can dramatically increase aqueous solubility, a key factor for improving oral bioavailability.[2]

-

Lipophilicity (LogD): Oxetane-containing molecules are generally less lipophilic than their gem-dimethyl counterparts. This reduction in LogD can be advantageous for minimizing off-target effects and improving overall drug-like characteristics.[2]

-

Metabolic Stability: The oxetane ring is relatively robust and can be employed to block sites of metabolic oxidation.[2] Its presence can also shift metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing the risk of drug-drug interactions.[9]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines. Placing an oxetane alpha to an amine can decrease its pKa, which can be a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2]

Synthetic Considerations and Methodologies

While a specific, publicly available, step-by-step synthesis for this compound is not readily found in peer-reviewed journals, a plausible and commonly employed synthetic route can be inferred from the broader chemical literature. A general and logical approach would involve the reaction of a suitably protected 4-aminopiperidine with oxetan-3-one, followed by deprotection and salt formation.

A common synthetic strategy is reductive amination. This process is illustrated in the workflow diagram below.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach to Reductive Amination

-

Reaction Setup: To a solution of Boc-4-aminopiperidine (1 equivalent) and oxetan-3-one (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (catalytic amount).

-

Reductant Addition: Stir the mixture at room temperature for 1-2 hours, then add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-1-(oxetan-3-yl)piperidin-4-amine in a minimal amount of a solvent like dioxane or methanol. Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane) and stir at room temperature. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Characterization and Quality Control

Ensuring the identity, purity, and stability of starting materials is paramount in drug discovery. The following analytical techniques are essential for the quality control of this compound.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. N-(Oxetan-3-yl)piperidin-4-amine | 1228948-07-9 [sigmaaldrich.com]

- 5. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7176316B2 - Amino-piperidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Oxetan-3-yl)piperidin-4-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride, a heterocyclic compound of significant interest to researchers in drug discovery and development. The incorporation of an oxetane ring into the piperidine scaffold presents a unique combination of structural features that are anticipated to confer desirable pharmacological properties, such as enhanced aqueous solubility and metabolic stability.[1][2][3][4] This document outlines the theoretical basis for its key physicochemical characteristics and furnishes detailed, field-proven experimental protocols for their empirical determination. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in various experimental settings.

Introduction and Molecular Structure

This compound is a small molecule featuring a piperidine ring substituted at the nitrogen atom with an oxetane moiety and at the 4-position with an amine group. It is supplied as a dihydrochloride salt, indicating that both the piperidine nitrogen and the exocyclic primary amine are protonated.

The strategic inclusion of the oxetane ring is a modern medicinal chemistry tactic.[5] The oxetane motif, a four-membered cyclic ether, is not merely a structural placeholder but a functional group that can significantly modulate a molecule's properties.[2][3][5] Its high polarity and three-dimensional structure can enhance aqueous solubility and disrupt crystal packing, while its electron-withdrawing nature can decrease the basicity of nearby amines, a feature that can be crucial for optimizing a drug candidate's pharmacokinetic profile.[2][5]

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted and Experimental Physicochemical Properties

The following table summarizes the anticipated physicochemical properties of this compound based on its structure and data from analogous compounds. Detailed experimental protocols for determining these values are provided in subsequent sections.

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₈H₁₈Cl₂N₂O | Based on the chemical structure. |

| Molecular Weight | 229.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts.[6] |

| Aqueous Solubility | High | Dihydrochloride salt form significantly enhances solubility.[7] The polar oxetane group also contributes to aqueous solubility.[1][2][4] |

| pKa | Two pKa values expected | The piperidine and primary amine groups will have distinct basicities. The oxetane's electron-withdrawing effect is expected to lower the pKa of the piperidine nitrogen.[2][5] |

| Hygroscopicity | Potentially hygroscopic | Hydrochloride salts of amines have a tendency to absorb atmospheric moisture.[8] |

| Crystallinity | Crystalline | Salt formation often promotes crystallinity.[9] |

| Thermal Stability | Decomposes at elevated temperatures | Amine hydrochlorides can be thermally labile.[9][10] |

Detailed Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement. For a dihydrochloride salt, assessing solubility in various pH-buffered solutions is critical to understanding its behavior in different physiological environments.

Protocol:

-

Preparation of Solutions: Prepare a series of buffers at pH 2.0, 4.5, and 7.4 to simulate gastric and intestinal conditions.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer and purified water.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in mg/mL or µg/mL for each condition.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. pharmtech.com [pharmtech.com]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride emerges as a promising building block, integrating the strained oxetane ring with a functionalized piperidine core. This unique structural combination offers intriguing possibilities for medicinal chemists. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific dihydrochloride salt necessitates a proactive and informed approach to its handling.

This guide serves as a technical resource, synthesizing data from structurally related compounds to establish a robust framework for the safe use of this compound. By understanding the potential hazards associated with its constituent moieties—the piperidine ring, the amine functional group, and the oxetane ring—we can implement handling protocols that are both cautious and effective. Our narrative is grounded in the principles of scientific integrity, providing not just procedures, but the rationale behind them, to empower researchers to work with confidence and safety.

Section 1: Compound Profile and Inferred Hazard Analysis

1.1. Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₈H₁₈Cl₂N₂O | Derived |

| Molecular Weight | 229.15 g/mol | Derived |

| Structure | ||

| CAS Number | Not available |

1.2. Inferred Hazard Identification

The primary hazards are inferred from piperidine and its derivatives, as well as other amine hydrochlorides.

-

Piperidine Moiety: Piperidine itself is classified as a highly flammable liquid and vapor. It is toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3]

-

Amine Dihydrochloride Salt: Amine hydrochloride salts are often associated with acute oral toxicity and can cause skin and eye irritation.[4][5] For instance, (R)-(-)-3-Piperidinamine dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]

-

Oxetane Moiety: A structurally related compound, 1-(Oxetan-3-yl)piperazine, is known to cause skin, eye, and respiratory irritation.[6]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for:

-

Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic by all routes of exposure.

-

Skin Corrosion/Irritation: Expected to be a skin irritant and potentially corrosive, causing burns upon prolonged contact.

-

Serious Eye Damage/Irritation: Assumed to cause serious eye irritation and potentially irreversible damage.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

Section 2: Prudent Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the researcher.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][3]

Experimental Workflow: Weighing and Solution Preparation

References

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. chemos.de [chemos.de]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 8. fishersci.co.uk [fishersci.co.uk]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Privilege of a Simple Ring

In the vast and ever-expanding universe of molecular scaffolds employed in drug discovery, few motifs have demonstrated the enduring utility and versatility of the piperidine ring. This simple, six-membered saturated heterocycle, containing a single nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence is not a matter of chance, but a direct consequence of its unique combination of structural and physicochemical properties that make it a "privileged scaffold". Piperidine and its derivatives are ubiquitous building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and are found in a remarkable number of natural products and clinically approved drugs, targeting a wide spectrum of diseases from central nervous system disorders to cancer.[1][2][3][4]

This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the role of the piperidine scaffold. We will move beyond a simple catalog of its occurrences to explore the causal relationships behind its success, delve into the practicalities of its synthesis, and examine its function in market-leading therapeutics through detailed case studies.

Physicochemical and Structural Properties: The Keys to Pharmacological Success

The utility of the piperidine scaffold is rooted in its fundamental chemical and physical characteristics. These properties are not merely academic points of interest; they are the very levers that medicinal chemists manipulate to fine-tune a drug candidate's biological activity and pharmacokinetic profile.

Conformational Flexibility and 3D Structure

Like its carbocyclic cousin, cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[5] This three-dimensional structure is critical, as it allows substituents to be precisely positioned in axial or equatorial orientations. This spatial arrangement is paramount for establishing specific, high-affinity interactions with complex biological targets like enzymes and receptors. The ability of the ring to undergo conformational "flipping" allows it to adapt its shape to the steric demands of a binding pocket, a crucial aspect of its role as a versatile pharmacophore.[2]

Basicity and pKa: The pH-Responsive Switch

The nitrogen atom within the piperidine ring imparts basicity to the scaffold. With a typical pKa in the range of 11.22, the piperidine nitrogen is protonated at physiological pH (around 7.4).[6] This positive charge is a key feature for several reasons:

-

Solubility: The formation of a charged ammonium salt dramatically increases the aqueous solubility of a drug molecule, which is often a prerequisite for oral bioavailability and formulation.

-

Receptor Interactions: The protonated nitrogen can form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a receptor's binding site, serving as a powerful anchor for the drug molecule.

-

Membrane Permeability: While the charged form enhances solubility, a small fraction of the uncharged, more lipophilic form is always present in equilibrium. This uncharged form is capable of crossing biological membranes, such as the blood-brain barrier, which is essential for CNS-acting drugs. The piperidine ring thus provides a tunable balance between hydrophilicity and lipophilicity.[2][7]

The Piperidine Scaffold in Approved Drugs: Two Case Studies

The theoretical advantages of the piperidine scaffold are best illustrated through its application in successful, marketed drugs. We will examine two distinct examples: the antipsychotic Haloperidol and the Alzheimer's treatment Donepezil.

Case Study: Haloperidol - A CNS Blockbuster

Haloperidol is a potent antipsychotic agent of the butyrophenone class, first synthesized in the late 1950s. It is a powerful antagonist of the dopamine D2 receptor in the brain's mesolimbic pathway, a mechanism central to its therapeutic effect in treating schizophrenia and psychosis.[8][9]

Role of the Piperidine Ring: The structure of Haloperidol features a central 4-hydroxypiperidine ring. This ring is crucial for its activity:

-

The tertiary amine within the piperidine ring is protonated at physiological pH, allowing it to form a critical ionic interaction with a conserved aspartate residue (Asp114) in the D2 receptor binding pocket.

-

The 4-hydroxyl group provides an additional hydrogen bonding interaction point, further anchoring the molecule.

-

The 4-(4-chlorophenyl) substituent occupies a hydrophobic pocket within the receptor.

The piperidine ring acts as a rigid scaffold that holds these key pharmacophoric elements—the basic nitrogen, the hydroxyl group, and the hydrophobic aryl group—in the precise spatial orientation required for high-affinity binding to the D2 receptor.

Synthesis of Haloperidol: The synthesis involves the N-alkylation of a pre-formed piperidine intermediate with a butyrophenone side chain. A common route is the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[10]

-

Step 1: Synthesis of the Piperidine Intermediate: 4-(4-Chlorophenyl)-4-hydroxypiperidine is often prepared via a Grignard reaction between a 4-piperidone derivative and 1-bromo-4-chlorobenzene.[10]

-

Step 2: N-Alkylation: The secondary amine of the piperidine intermediate is then alkylated with the butyrophenone side chain in the presence of a base like sodium bicarbonate to neutralize the HCl formed during the reaction.[10]

Haloperidol's mechanism involves the blockade of the Gi-coupled D2 receptor. This prevents dopamine from inhibiting adenylyl cyclase, thereby affecting downstream signaling cascades involving cAMP and protein kinase A (PKA).

Caption: Haloperidol blocks the dopamine D2 receptor's inhibitory effect on adenylyl cyclase.

Case Study: Donepezil - An Anti-Alzheimer's Agent

Donepezil is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[6][11][12] Its mechanism is to increase the concentration of the neurotransmitter acetylcholine in the brain by preventing its breakdown.

Role of the Piperidine Ring: Donepezil is a piperidine derivative, and this scaffold is integral to its function.[6][11]

-

The N-benzylpiperidine moiety is crucial for positioning the molecule within the active site gorge of the AChE enzyme.

-

The piperidine nitrogen, which is protonated, is thought to interact with the peripheral anionic site (PAS) of the enzyme.

-

The rest of the molecule spans the gorge to interact with the catalytic active site (CAS).

The piperidine ring, therefore, acts as a key structural element that bridges two important binding sites within the acetylcholinesterase enzyme, contributing significantly to the drug's potency and specificity.[13]

Synthetic Strategies and Experimental Protocols

The construction and functionalization of the piperidine ring are mature fields in organic chemistry, with a wealth of reliable methods available to researchers. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Core Synthesis: From Pyridines to Piperidines

The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of pyridine precursors .[14] This reaction, while conceptually simple, requires careful selection of catalysts and conditions to overcome the aromatic stability of the pyridine ring and to achieve chemoselectivity in the presence of other functional groups.

This protocol describes a standard laboratory procedure for the complete reduction of a pyridine ring to a piperidine ring using Adams' catalyst (PtO₂) in an acidic medium. The acid protonates the pyridine nitrogen, which facilitates the reduction.[14]

Materials:

-

Substituted Pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

-

Glacial Acetic Acid (Solvent)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Celite®

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

-

Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Reaction Execution:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas to remove air, then purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[14]

-

Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by observing hydrogen uptake.

-

-

Work-up:

-

Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

-

Open the reactor and dilute the reaction mixture with ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.

-

Neutralize the filtrate with a saturated NaOH solution until the pH is basic.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

-

-

Purification: Purify the crude product as necessary by distillation or column chromatography.

Functionalization: N-Alkylation

Once the piperidine core is formed, functionalization of the nitrogen atom is a common and critical step. N-alkylation introduces substituents that can modulate pharmacological properties, interact with specific receptor sites, or alter the pharmacokinetic profile of the molecule.[15][16]

This protocol describes a robust method for the N-alkylation of a secondary piperidine using an alkyl halide and a base.[15]

Materials:

-

Piperidine derivative (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (Solvent)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the piperidine derivative (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[15]

-

Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[15]

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[15]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperidine.

The combination of core synthesis and subsequent functionalization represents a common workflow in piperidine chemistry.

Caption: A common workflow for the synthesis of functionalized piperidine derivatives.

Structure-Activity Relationships (SAR)

Understanding the Structure-Activity Relationship (SAR) is fundamental to rational drug design. For piperidine-containing compounds, SAR studies guide the optimization of lead compounds by revealing how specific structural modifications affect biological activity.

Key SAR Observations for Piperidine Scaffolds:

-

Position of Substitution: The placement of substituents on the piperidine ring (positions 2, 3, or 4) dramatically influences activity. For many CNS agents, substitution at the 4-position is common, allowing for the introduction of large aryl groups that can engage in key hydrophobic or π-stacking interactions.[1]

-

Stereochemistry: As many biological targets are chiral, the stereochemistry of substituents on the piperidine ring is often critical. Different enantiomers or diastereomers can exhibit vastly different potencies, selectivities, and metabolic profiles.[17]

-

N-Substituent: The group attached to the piperidine nitrogen has a profound impact on pharmacology. For example, in opioid receptor ligands, changing the N-substituent from a methyl to a phenethyl group can switch a compound from an agonist to a potent antagonist. The size and nature of this substituent are key for modulating properties like receptor subtype selectivity and blood-brain barrier penetration.

The following table summarizes key SAR insights for a class of farnesyltransferase inhibitors where the piperidine core was modified.

| Compound/Modification | Core Structure | Key Substituent | FTase Inhibition IC₅₀ (nM) | Insight |

| Compound 1 | Piperidine-2-one | 3-pyridylmethyl (N-1) | 420 | Moderate starting potency. The N-1 pyridyl group is important for activity.[2] |

| Compound 9 | Piperidine-2-one | 2-pyridylmethyl (N-1) | > 10,000 | Changing the nitrogen position in the pyridine ring leads to a complete loss of activity.[2] |

| Compound 6 | Piperidine-2-one | (as in Cmpd 1) | 42 | Optimized substituents at other positions improve potency. |

| Compound 8 | Piperidine | (as in Cmpd 1) | 3.7 | Reducing the piperidinone to a piperidine core results in a >10-fold increase in potency. [2] |

| (+)-8 (enantiomer) | Piperidine | (as in Cmpd 1) | 1.9 | The (+)-enantiomer is twice as potent, highlighting the importance of stereochemistry.[2] |

Conclusion and Future Directions

The piperidine scaffold is a testament to the power of a well-positioned heterocycle in medicinal chemistry. Its unique combination of a three-dimensional, conformationally flexible structure and a basic nitrogen atom provides a robust foundation for designing drugs with optimized solubility, receptor affinity, and pharmacokinetic properties. From CNS agents like Haloperidol to enzyme inhibitors like Donepezil, the piperidine ring consistently proves its value as a privileged structural motif.

Future innovations will likely focus on novel synthetic methodologies to access more complex and diverse piperidine derivatives, including spirocyclic and bridged systems, further expanding the chemical space available for drug discovery.[18] As our understanding of complex biological targets continues to grow, the rational application of this simple, yet powerful, scaffold will undoubtedly continue to yield new and life-saving therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Process For The Preparation Of Haloperidol, Its Intermediates, Salt [quickcompany.in]

- 11. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. news-medical.net [news-medical.net]

A-Technical-Guide-to-1-(Oxetan-3-yl)piperidin-4-amine-dihydrochloride-in-Fragment-Based-Drug-Discovery)

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2][3][4][5] This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," to identify those that bind to a biological target, albeit often with low affinity.[3] These initial "hits" then serve as starting points for elaboration into more potent and selective drug candidates.[1][2][3] This guide provides an in-depth technical overview of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride, a fragment that has garnered significant interest due to its unique combination of a three-dimensional oxetane motif and a versatile piperidine scaffold. We will explore the rationale for its use, its physicochemical properties, and detailed experimental protocols for its application in a typical FBDD campaign.

Introduction: The Strategic Value of the Oxetane-Piperidine Scaffold in FBDD

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign.[6] Ideal fragments possess a balance of properties: low molecular weight (typically <300 Da), a degree of three-dimensionality, and synthetic tractability for subsequent optimization.[3] this compound embodies these characteristics, making it a valuable addition to any fragment library.

The Oxetane Advantage: The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in medicinal chemistry.[7][8][9] Its incorporation can confer several advantageous properties:

-

Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility, a critical parameter for drug candidates.[7][10] They can also improve metabolic stability by blocking sites of metabolism.[7][10]

-

Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring provides defined three-dimensional vectors for fragment elaboration.[7][9][11] This is a significant advantage over the flat, aromatic fragments that have traditionally dominated screening libraries.[12]

-

Bioisosteric Replacement: The oxetane moiety can serve as a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities, often leading to improved pharmacokinetic profiles.[9][10][13]

The Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs. Its key features include:

-

Synthetic Versatility: The secondary amine of the piperidine ring provides a readily accessible point for chemical modification, allowing for the exploration of "growth vectors" during the fragment-to-lead optimization process.[14]

-

Established Synthetic Methodologies: A wealth of synthetic methods exists for the functionalization of piperidine rings, facilitating the rapid generation of analogues.[15]

The combination of the oxetane and piperidine moieties in this compound results in a fragment with a unique topological profile and inherent potential for optimization. The dihydrochloride salt form enhances its aqueous solubility, which is crucial for screening assays.[16]

Physicochemical Profile

A thorough understanding of a fragment's physicochemical properties is essential for interpreting screening data and guiding subsequent optimization efforts. The key properties of 1-(Oxetan-3-yl)piperidin-4-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | PubChem |

| Molecular Weight | 156.23 g/mol | [17] |

| XLogP3 (Predicted) | -0.7 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Topological Polar Surface Area | 24.5 Ų | PubChem |

Note: Properties are for the free base form.

The low molecular weight and negative XLogP3 value are well within the "Rule of Three" guidelines for fragment-based drug discovery, indicating good potential for ligand efficiency.[4]

Synthesis and Characterization

The synthesis of 1-(Oxetan-3-yl)piperidin-4-amine typically involves the reductive amination of piperidin-4-one with oxetan-3-amine or the nucleophilic substitution of a suitable piperidine precursor with an activated oxetane. A general synthetic approach involves the reaction of 4-aminopiperidine with an appropriate oxetane-containing electrophile. The synthesis of related piperidine structures is well-documented in the literature, often starting from commercially available piperidin-4-one.[18] The synthesis of functionalized oxetanes can be achieved through various methods, including intramolecular Williamson etherification.[19]

Characterization: Rigorous characterization is essential to confirm the identity and purity of the fragment. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Experimental Protocols: A Workflow for FBDD

The following section outlines a detailed, step-by-step methodology for a typical FBDD campaign utilizing this compound.

Fragment Screening

The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein.[20][21] Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.[3]

Recommended Primary Screening Technique: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.

Protocol:

-

Protein Immobilization:

-

Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Aim for a low immobilization density to minimize mass transport effects.

-

-

Fragment Solution Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., PBS with 5% DMSO).

-

Prepare a dilution series of the fragment, typically ranging from 1 µM to 1 mM.

-

-

SPR Analysis:

-

Inject the fragment solutions over the immobilized protein surface.

-

Include buffer-only injections for double referencing.

-

Monitor the change in the SPR signal (response units, RU) over time.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (K_D).

-

Hit Validation

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[22][23]

Recommended Orthogonal Validation Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a highly sensitive technique for detecting weak binding events and can provide structural information about the interaction.[24] Ligand-observed NMR experiments are particularly well-suited for FBDD.[25]

Protocol (Saturation Transfer Difference - STD NMR):

-

Sample Preparation:

-

Prepare two samples: one containing the target protein and this compound, and a reference sample containing only the fragment.

-

The protein concentration should be in the low micromolar range, and the fragment concentration should be in excess (e.g., 100-fold).

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for both samples.

-

Acquire STD NMR spectra by selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

-

-

Data Analysis:

-

Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

-

The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein.

-

Structural Biology: Elucidating the Binding Mode

Determining the three-dimensional structure of the fragment-protein complex is a critical step in guiding the fragment-to-lead optimization process.[26][27] X-ray crystallography is the gold standard for this purpose.

Protocol (Crystal Soaking):

-

Protein Crystallization:

-

Grow crystals of the apo-protein under suitable conditions.

-

-

Fragment Soaking:

-

Prepare a solution of this compound in a cryoprotectant-containing buffer.

-

Transfer the protein crystals to this solution and allow them to soak for a defined period (e.g., a few hours to overnight).

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the soaked crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

-

Refine the structure and model the bound fragment into the observed electron density.

-

Fragment-to-Lead Optimization

Once a fragment hit has been validated and its binding mode determined, the next phase is to elaborate the fragment into a more potent lead compound.[28] This process typically involves one of three main strategies: fragment growing, fragment linking, or fragment merging.[1][27][28]

Fragment Growing: This is the most common strategy and involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[2][28] For 1-(Oxetan-3-yl)piperidin-4-amine, the primary amine and the piperidine nitrogen provide clear vectors for growth.

Logical Workflow for Fragment Growing:

Caption: A typical workflow for fragment-to-lead optimization.

Conclusion

This compound is a high-value fragment for FBDD campaigns. Its unique structural features, favorable physicochemical properties, and synthetic tractability make it an excellent starting point for the discovery of novel therapeutics. The systematic application of biophysical screening, hit validation, and structure-based design, as outlined in this guide, provides a robust framework for leveraging this and similar fragments to accelerate drug discovery programs.

References

- 1. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for the synthesis of oxetanes as desirable fragments for drug discovery [spiral.imperial.ac.uk]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. N-(Oxetan-3-yl)piperidin-4-amine oxalate () for sale [vulcanchem.com]

- 17. N-(Oxetan-3-yl)piperidin-4-amine | 1228948-07-9 [sigmaaldrich.com]

- 18. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fragment Based Screening | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. NMR screening and hit validation in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. lifechemicals.com [lifechemicals.com]

A Technical Guide to Unveiling the Biological Targets of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives

Abstract

The 1-(oxetan-3-yl)piperidin-4-amine scaffold represents a confluence of two privileged structures in modern medicinal chemistry. The piperidine ring is a cornerstone of numerous approved therapeutics, offering a versatile, three-dimensional framework with a basic nitrogen atom crucial for molecular interactions.[1][2] The incorporation of an oxetane moiety is a more recent, yet powerful, strategy to modulate physicochemical properties.[3][4][5] This four-membered, oxygen-containing heterocycle can enhance aqueous solubility, improve metabolic stability, and reduce the basicity of nearby amines, all while adding minimal molecular weight.[4][6] This guide provides a comprehensive exploration of the potential biological target classes for derivatives of this hybrid scaffold, underpinned by a robust framework of experimental methodologies for target identification and validation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.

The Strategic Value of the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

The rationale for investigating this scaffold is rooted in the synergistic benefits of its constituent parts.

-

The Piperidine Core: This saturated heterocycle is a ubiquitous feature in centrally active drugs and other therapeutics. Its chair-like conformation provides a rigid, 3D structure for presenting substituents in defined spatial orientations. The secondary or tertiary amine is typically protonated at physiological pH, enabling critical ionic interactions with acidic residues (e.g., aspartic or glutamic acid) in target proteins.

-

The Oxetane Moiety: The oxetane ring is not merely a passive structural element; it is an active modulator of molecular properties.[3][4] It serves as a "polar handle" and a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[3][4] Its key contributions include:

-

Improved Pharmacokinetics: Oxetanes can block metabolically labile sites and enhance stability in liver microsomes.[3][6]

-

Enhanced Solubility: The polar nature of the ether oxygen often improves aqueous solubility, a critical factor for drug formulation and bioavailability.[4]

-

Reduced Basicity (pKa): When placed near an amine, the electron-withdrawing nature of the oxetane oxygen lowers the amine's pKa.[4][5] This can be advantageous for reducing off-target effects, such as hERG inhibition, and improving cell permeability.

-

The combination of these two rings creates a scaffold with inherent "drug-like" properties, making it an excellent starting point for library synthesis and screening against a wide array of biological targets.[7]

High-Probability Target Classes

The structural features of the 1-(oxetan-3-yl)piperidin-4-amine scaffold suggest a high likelihood of interaction with several major protein families.

G-Protein Coupled Receptors (GPCRs) & Transporters

Rationale: The protonatable nitrogen of the piperidine ring is a classic pharmacophore for interacting with a conserved aspartic acid residue in the third transmembrane domain of most aminergic GPCRs. The rest of the scaffold can be elaborated to achieve specificity for a particular receptor subtype. Similarly, transporters for neurotransmitters like dopamine and serotonin often recognize piperidine-based ligands.[8]

Potential Targets:

-

Dopamine & Serotonin Transporters: Structure-activity relationship (SAR) studies have extensively explored piperidine analogs for their binding to dopamine and serotonin transporters.[8]

-

Opioid Receptors: The piperidine scaffold is central to many potent opioid agonists and antagonists.[9]

-

Choline Transporter (CHT): Recent studies have identified 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent and selective inhibitors of the presynaptic choline transporter, highlighting the scaffold's applicability.[10][11]

Enzymes

Rationale: The scaffold's rigid conformation and ability to present functional groups in precise orientations make it suitable for fitting into the active sites of various enzymes.

Potential Targets:

-

Kinases: Substituted piperidine derivatives have been disclosed as inhibitors of kinases such as Akt, where the piperidine ring orients substituents to interact with the hinge region and other key residues in the ATP-binding pocket.[12]

-

Soluble Epoxide Hydrolase (sEH): Potent and selective sEH inhibitors have been developed based on a 1-acetyl-piperidin-4-yl urea scaffold.[13] This enzyme is a key target for cardiovascular and inflammatory diseases.

-

Fungal Ergosterol Biosynthesis Enzymes: A library of 4-aminopiperidines was shown to possess remarkable antifungal activity by inhibiting enzymes like sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway.[14]

Methodologies for Target Identification & Validation

A systematic approach is required to first identify the specific protein(s) that a derivative binds to (target deconvolution) and then confirm that this interaction leads to a functional effect (target validation).

Workflow for Target Identification

The primary goal is to isolate and identify the binding partners of a bioactive derivative from a complex biological sample, such as a cell lysate or tissue homogenate.

Caption: General workflow for affinity-based target identification.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol describes the "pulldown" of target proteins using an immobilized ligand.

1. Probe Synthesis: a. Synthesize a derivative of the lead compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., a carboxylic acid or amine). b. Covalently attach this derivative to an activated solid support, such as NHS-activated sepharose beads. Causality: The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines on the linker, forming a stable amide bond.

2. Lysate Preparation: a. Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.

3. Affinity Pulldown: a. Pre-clear the lysate by incubating it with control beads (without the immobilized ligand) to reduce non-specific binding. b. Incubate the pre-cleared lysate with the ligand-coupled beads for 2-4 hours at 4°C with gentle rotation. c. Control: In parallel, incubate lysate with beads that have been blocked (e.g., with ethanolamine) and another sample that includes a high concentration of the free, non-immobilized derivative. Trustworthiness: This competition control is critical. A true binding partner will be displaced by the free ligand, leading to a reduced signal in the final analysis.

4. Washing and Elution: a. Pellet the beads and wash them extensively (e.g., 5 times) with lysis buffer to remove proteins that are weakly or non-specifically bound. b. Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

5. Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Excise bands that are present in the main experiment but absent or reduced in the competition control. b. Perform an in-gel tryptic digest on the excised bands. c. Analyze the resulting peptides by LC-MS/MS and use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement within intact cells by exploiting the principle that a ligand-bound protein is thermally more stable than its unbound counterpart.

1. Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the derivative of interest at various concentrations. Include a vehicle control (e.g., DMSO).

2. Heating Step: a. Harvest the cells, wash with PBS, and resuspend in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Lysis and Separation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). b. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Detection: a. Collect the supernatant from each sample. b. Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

5. Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the percentage of soluble protein versus temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and thus, direct engagement.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-(Oxetan-3-yl)piperidin-4-amine oxalate () for sale [vulcanchem.com]

- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN104926788A - Substituted piperidin derivative, and pharmaceutical composition containing substituted piperidin derivative and application thereof in antitumor - Google Patents [patents.google.com]

- 13. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Topic: The 1-(Oxetan-3-yl)piperidin-4-amine Scaffold: A Modern Tool for Engineering Novel Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Kinase Inhibitor Design

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology, immunology, and inflammatory diseases.[1] While numerous small-molecule kinase inhibitors have achieved clinical success, the field continually grapples with challenges of selectivity, acquired resistance, and suboptimal physicochemical properties that can lead to poor pharmacokinetics (PK) and safety liabilities.[2][3]

To overcome these hurdles, medicinal chemists are increasingly turning to novel, three-dimensional scaffolds that can confer superior "drug-like" properties. The 1-(Oxetan-3-yl)piperidin-4-amine scaffold has emerged as a particularly powerful building block. This guide, written from the perspective of a Senior Application Scientist, elucidates the rationale behind its use, provides practical synthetic protocols, and explores its application in the design of next-generation kinase inhibitors.

The Strategic Advantage of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, is far more than a simple linker. Its incorporation into a drug candidate is a deliberate strategy to modulate molecular properties in a predictable and beneficial manner.[2][4] Once considered a synthetic curiosity, the oxetane is now a validated tool in the medicinal chemist's arsenal.[5][6]

Key Physicochemical Contributions:

-

Polarity and Solubility: The oxetane introduces a polar oxygen atom within a compact, sp³-rich framework. This frequently leads to a significant improvement in aqueous solubility and a reduction in lipophilicity (LogD) when used to replace non-polar groups like a gem-dimethyl moiety.[7][8] This enhancement is critical for achieving good oral bioavailability.

-

Metabolic Stability: The scaffold can be used to block metabolically labile sites on a molecule, preventing rapid degradation by cytochrome P450 (CYP) enzymes.[9] In some cases, it can even redirect metabolism away from CYP-mediated pathways, potentially reducing drug-drug interactions.[9]

-

Hydrogen Bond Acceptor: The oxygen atom's lone pair electrons are excellent hydrogen bond acceptors.[10] This property is particularly valuable for kinase inhibitors, as it enables strong interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[10][11]

-

pKa Modulation: Perhaps the most impactful feature of the oxetane is its strong inductive electron-withdrawing effect. When placed adjacent to a basic nitrogen, such as the piperidine in our core scaffold, it significantly lowers the amine's basicity (pKa).[12] This is a crucial tactic for mitigating hERG channel inhibition, a common toxicity issue associated with basic amines.[12][13]

The diagram below illustrates the key advantages imparted by the oxetane ring in a medicinal chemistry context.

Caption: Key benefits of incorporating an oxetane moiety.

Dissecting the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

This specific scaffold combines the benefits of the oxetane with the proven utility of the 4-aminopiperidine core, a common feature in many kinase inhibitors.[14][15][16] The piperidine ring provides a robust and synthetically tractable anchor point with a defined exit vector for connecting to other parts of the inhibitor, while the 4-amino group serves as a crucial attachment point for moieties that will interact with the solvent front or other regions of the kinase.

The most significant advantage of this combined scaffold is the dramatic reduction in the basicity of the piperidine nitrogen.

| Compound | Structure | Approximate pKa | Implication |

| N-methylpiperidine | (Reference) | ~10.4 | High Basicity, Potential hERG Risk |

| 1-methylpiperidin-4-amine | (Reference) | ~9.9 (exocyclic N) | High Basicity |

| 1-(Oxetan-3-yl)piperidin-4-amine | (Target Scaffold) | ~8.5 (piperidine N) | Reduced Basicity , Lower hERG Risk[12] |

Data is illustrative, based on known effects of alpha-substitution on amine pKa.

This reduction in basicity, from a highly basic amine to one with a pKa closer to physiological pH, is a direct result of the oxetane's electron-withdrawing nature. This is a field-proven strategy to design safer molecules without sacrificing other desirable properties.[12][13]

Synthesis and Protocol: A Validated Approach

A reliable and scalable synthesis of the target scaffold is paramount for its use in a drug discovery program. The most direct and trustworthy method is a reductive amination between a protected 4-aminopiperidine and oxetan-3-one, followed by deprotection.

The following workflow diagram and protocol outline this self-validating process.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 10. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to GPCR Ligands Derived from 1-(Oxetan-3-yl)piperidin-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

G-Protein Coupled Receptors (GPCRs) remain one of the most fruitful target classes in modern medicine, representing a significant portion of all approved drugs.[1] The relentless pursuit of novel ligands with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore innovative molecular scaffolds. This guide provides an in-depth technical analysis of a particularly promising chemotype: the 1-(Oxetan-3-yl)piperidin-4-amine scaffold. We will dissect the strategic incorporation of the oxetane moiety, detail the synthesis of the core scaffold and its derivatives, present a case study on its application in developing Nociceptin/Orphanin FQ Peptide (NOP) receptor antagonists, and provide validated, step-by-step protocols for their pharmacological characterization. This document is intended to serve as a practical and authoritative resource for researchers engaged in GPCR-targeted drug discovery.

Introduction: The Strategic Imperative for Novel GPCR Scaffolds

GPCRs are a vast family of integral membrane proteins that transduce extracellular signals into intracellular responses, governing nearly every physiological process.[2] Their druggability is well-established, with hundreds of approved medicines targeting approximately 120 unique human GPCRs.[1] The classical approach to GPCR ligand design often involves modification of known pharmacophores. However, to overcome challenges such as off-target effects, poor metabolic stability, and low bioavailability, the exploration of "privileged scaffolds" is paramount. A privileged scaffold is a molecular framework that is capable of providing high-affinity ligands for multiple, distinct GPCR targets through versatile derivatization.[3]

The piperidine ring is one such scaffold, forming the core of numerous CNS-active and other therapeutic agents.[4][5] Its conformational flexibility and ability to present substituents in defined vectors make it a mainstay in GPCR ligand design.[6] The central theme of this guide is the augmentation of this established piperidine scaffold with an oxetane ring—a small, polar, and strained heterocycle that has emerged as a powerful tool in modern medicinal chemistry.[7]

The Oxetane Advantage: More Than a gem-Dimethyl Isostere

The four-membered oxetane ring has gained significant traction as a "magic moiety" for its ability to favorably modulate the physicochemical properties of drug candidates.[7] Its incorporation is a deliberate strategy to impart multiple benefits:

-

Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve aqueous solubility, a critical factor for oral bioavailability.[7]

-

Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more common alkyl groups, potentially increasing a drug's half-life.[8]

-

Reduced Lipophilicity: Replacing lipophilic groups like a gem-dimethyl moiety with an oxetane can lower a compound's LogP, which can reduce off-target toxicity and improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

pKa Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen can lower the basicity (pKa) of nearby amine groups. This is a crucial tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition.[7]

-

Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring provides access to unexplored chemical space and can lead to improved target engagement through better defined interactions within the receptor's binding pocket.

By combining the versatile piperidine core with the property-enhancing oxetane ring, the 1-(Oxetan-3-yl)piperidin-4-amine scaffold emerges as a highly attractive starting point for building novel GPCR ligands.

Synthesis of the Core Scaffold and Derivatives

The successful application of a scaffold is contingent upon its synthetic accessibility. The 1-(Oxetan-3-yl)piperidin-4-amine core is typically constructed via reductive amination, a robust and widely used transformation in medicinal chemistry.

Synthesis of the 1-(Oxetan-3-yl)piperidin-4-amine Scaffold

The primary route involves the reaction of a protected 4-aminopiperidine with oxetan-3-one. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions and readily removed.

Protocol 1: Synthesis of tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate

-

Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add oxetan-3-one (1.1 eq).

-

Reductive Amination: Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is mild and tolerant of a wide range of functional groups.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected scaffold.

Protocol 2: Deprotection to Yield the Core Scaffold

-

Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Protocol 1 in a solvent like DCM or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.

-

Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure. If HCl was used, the resulting dihydrochloride salt can often be used directly in the next step. If TFA was used, an aqueous workup with a base (e.g., NaOH) followed by extraction is necessary to obtain the free base.[9]

The following diagram illustrates the general synthetic workflow for creating diverse GPCR ligands from this core scaffold.

Caption: General workflow for synthesis and derivatization of the core scaffold.

Case Study: Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonists

The utility of the 1-(oxetan-3-yl)piperidin-4-amine scaffold is powerfully demonstrated in the development of antagonists for the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1).[10][11] The NOP receptor is a GPCR implicated in a variety of physiological processes, including pain, anxiety, and depression.[12] Blockade of NOP receptors has emerged as a promising therapeutic strategy for treating depressive disorders.[12]

A recent patent filing (WO2021092182A1) discloses a series of potent and selective NOP antagonists built upon this scaffold. The general structure involves the N-acylation or N-arylation of the 4-amino group of the core scaffold.

Structure-Activity Relationships (SAR)

The inventive genius of drug design lies in understanding how subtle structural changes impact biological activity. By analyzing the data presented in the patent, we can derive key SAR insights for this class of NOP antagonists. The core hypothesis is that the 1-(oxetan-3-yl)piperidine portion serves as an optimal "north-east" fragment that anchors the molecule in the receptor, while modifications to the N-acyl/aryl "south-west" portion modulate potency and selectivity.

Table 1: SAR of N-Substituted 1-(Oxetan-3-yl)piperidin-4-amine Derivatives as NOP Antagonists

| Compound ID | R Group (N-substituent) | NOP Binding Ki (nM) | Functional Activity IC₅₀ (nM) |

| 1 | 4-fluoro-2-methylbenzoyl | 1.8 | 10 |